5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Key substituents include:
- A 3-chlorophenylpiperazine group at position 5, which is known to modulate receptor binding (e.g., serotonin or dopamine receptors) due to its aromatic and basic amine properties .
- A methyl group at position 2 and a hydroxyl group at position 6, which influence solubility and hydrogen-bonding capacity.
This compound’s design likely targets central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine and triazole motifs in neuroactive pharmaceuticals .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-6-3-11-28-16)25-9-7-24(8-10-25)15-5-2-4-14(21)12-15/h2-6,11-12,17,27H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVCMRNNXEBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C26H24ClN5O2S and a molecular weight of 506.02 g/mol. Its structure includes a thiazole ring fused with a triazole moiety, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antibacterial Activity :
- Several studies have demonstrated that derivatives of piperazine and thiazole exhibit significant antibacterial properties against various strains. For instance, compounds with similar piperazine structures showed effective inhibition against Gram-positive and Gram-negative bacteria .
- A comparative study indicated that modifications in the piperazine moiety influence antibacterial potency, with electron-donating substituents enhancing activity .
-
Anticancer Potential :
- The thiazolo-triazole framework has been linked to anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines .
- Specific derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window .
-
Enzyme Inhibition :
- The compound's structure allows it to interact with key enzymes involved in disease processes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders .
- In vitro studies reported IC50 values indicating potent enzyme inhibition comparable to standard drugs .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 5.0 | |
| Compound B | Anticancer | 10.2 | |
| Compound C | AChE Inhibition | 3.8 | |
| Compound D | Urease Inhibition | 1.5 |
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
-
Formation of Piperazine Derivative :
- The initial step involves synthesizing the piperazine ring through nucleophilic substitution reactions involving chlorinated phenyl groups.
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Coupling Reactions :
- Subsequent coupling reactions with furan derivatives lead to the formation of the desired thiazolo-triazole structure.
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Purification and Characterization :
- The final product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry to confirm structural integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Compound 5g [(E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one] shares the thiazolo-triazole core and furan substituent with the target compound but differs in the 6-position (ketone vs. hydroxyl group) and the absence of a piperazine moiety. This results in:
- Lower melting point (176–178°C vs. unreported for the target), suggesting reduced crystallinity due to fewer hydrogen-bond donors .
- Higher synthesis yield (71% vs.
Compound 6c [(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one] replaces the 3-chlorophenyl group with a 2-hydroxyethylpiperazine , enhancing hydrophilicity. This modification could improve aqueous solubility but reduce CNS penetration due to increased polarity .
Piperazine Derivatives
Compound 20a [4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione] demonstrates the impact of piperazine positioning . Its triazole-thione core and bulky substituents result in an 82% yield, suggesting robust synthetic accessibility for piperazine-containing analogs . However, the thione group may reduce metabolic stability compared to the hydroxyl group in the target compound.
Compound 5-((3-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () features an ethyl group on both the piperazine and thiazolo-triazole core.
Aromatic Substituent Variations
Compound 4 [4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole] highlights the role of halogenated aryl groups . The dual fluorophenyl groups enhance planarity and rigidity, favoring crystallinity (triclinic symmetry) but possibly reducing conformational flexibility for receptor binding .
Comparative Data Table
Key Findings and Implications
Piperazine Positioning: The 3-chlorophenylpiperazine group in the target compound likely enhances receptor affinity compared to non-aromatic piperazine derivatives (e.g., 6c) .
Hydroxyl vs. Ketone : The C6 hydroxyl group may improve hydrogen-bonding interactions with biological targets compared to ketone-containing analogs (e.g., 5g) .
Synthetic Feasibility : High yields in piperazine-thiazole hybrids (e.g., 20a at 78%) suggest viable routes for scaling the target compound’s synthesis .
Structural Rigidity : Bulky aryl groups (e.g., in 4) improve crystallinity but may limit conformational adaptability for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
